Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate
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Overview
Description
Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate is a chemical compound with the molecular formula C16H16FNO2. It is known for its applications in organic synthesis and its potential therapeutic properties. This compound is characterized by the presence of a fluorophenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate typically involves the reaction of 4-fluorobenzaldehyde with methylamine to form an intermediate, which is then reacted with methyl 4-aminobenzoate under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate involves the inhibition of specific enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in gene expression that may have therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar in structure but lacks the amino group, making it less reactive in certain biological contexts.
Methyl 4-aminobenzoate: Contains an amino group but lacks the fluorophenyl group, resulting in different chemical and biological properties.
4-({[(4-fluorophenyl)ethyl]amino}methyl)benzoic acid: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
Uniqueness
Methyl 4-({[(4-fluorophenyl)methyl]amino}methyl)benzoate is unique due to the presence of both the fluorophenyl and amino groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918402-06-9 |
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Molecular Formula |
C16H16FNO2 |
Molecular Weight |
273.30 g/mol |
IUPAC Name |
methyl 4-[[(4-fluorophenyl)methylamino]methyl]benzoate |
InChI |
InChI=1S/C16H16FNO2/c1-20-16(19)14-6-2-12(3-7-14)10-18-11-13-4-8-15(17)9-5-13/h2-9,18H,10-11H2,1H3 |
InChI Key |
WYUGZEMWLKANDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F |
Origin of Product |
United States |
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